molecular formula C9H9BrO2S B3372195 Acetic acid, [[(2-bromophenyl)methyl]thio]- CAS No. 87852-48-0

Acetic acid, [[(2-bromophenyl)methyl]thio]-

Cat. No.: B3372195
CAS No.: 87852-48-0
M. Wt: 261.14 g/mol
InChI Key: WMTKFENVRDJNHK-UHFFFAOYSA-N
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Description

Acetic acid, [[(2-bromophenyl)methyl]thio]- is an organic compound characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(2-bromophenyl)methyl]thio]- typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzyl chloride and thioglycolic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2-bromobenzyl chloride is reacted with thioglycolic acid under reflux conditions in an appropriate solvent like ethanol or acetone. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of acetic acid, [[(2-bromophenyl)methyl]thio]- may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid, [[(2-bromophenyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the bromophenyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced bromophenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, acetic acid, [[(2-bromophenyl)methyl]thio]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of thioether-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include the development of new drugs that leverage the unique properties of the thioether linkage and the bromophenyl group. Research may focus on its activity against specific biological targets or its role as a pharmacophore in drug design.

Industry

In the industrial sector, acetic acid, [[(2-bromophenyl)methyl]thio]- can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which acetic acid, [[(2-bromophenyl)methyl]thio]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioether linkage and bromophenyl group can participate in binding interactions, influencing the activity of the compound. Pathways involved may include oxidative stress responses or signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, [[(4-bromophenyl)methyl]thio]-: Similar structure but with the bromine atom in the para position.

    Acetic acid, [[(2-chlorophenyl)methyl]thio]-: Chlorine atom instead of bromine.

    Acetic acid, [[(2-methylphenyl)methyl]thio]-: Methyl group instead of bromine.

Uniqueness

Acetic acid, [[(2-bromophenyl)methyl]thio]- is unique due to the presence of the bromine atom in the ortho position, which can influence its reactivity and interactions compared to its para-substituted or differently substituted analogs. This positional difference can lead to variations in chemical behavior and biological activity, making it a distinct compound for research and application.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTKFENVRDJNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358058
Record name Acetic acid, [[(2-bromophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87852-48-0
Record name Acetic acid, [[(2-bromophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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